What are the physical and chemical properties of 2-Propionylpyrrole
What are the physical and chemical properties of 2-Propionylpyrrole
An In-Depth Technical Guide to 2-Propionylpyrrole: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Propionylpyrrole (also known as 1-(1H-pyrrol-2-yl)propan-1-one), a heterocyclic aromatic ketone of significant interest in both academic research and industrial applications. From its fundamental physicochemical properties to its role as a synthetic precursor in drug development, this document synthesizes critical data for researchers, chemists, and formulation scientists.
Core Compound Identification
2-Propionylpyrrole is structurally characterized by a five-membered aromatic pyrrole ring substituted at the C2 position with a propionyl group. This combination of a heteroaromatic system and a ketone functional group dictates its unique chemical behavior and utility.
Caption: Chemical Structure of 2-Propionylpyrrole.
The fundamental identifiers for this compound are summarized below, providing a quick reference for procurement, regulatory documentation, and literature searches.
| Identifier | Value | Source |
| IUPAC Name | 1-(1H-pyrrol-2-yl)propan-1-one | [1][2] |
| CAS Number | 1073-26-3 | [1][2][3] |
| Molecular Formula | C₇H₉NO | [1][2][4] |
| Molecular Weight | 123.15 g/mol | [1][5] |
| InChIKey | AEJPPSRYXGEVDT-UHFFFAOYSA-N | [1][2] |
| SMILES | CCC(=O)C1=CC=CN1 | [1][4] |
| Synonyms | Ethyl 2-pyrrolyl ketone, 2-Pyrryl ethyl ketone, α-Propionylpyrrole | [1][3][4] |
Physicochemical Properties
The physical state and solubility of 2-Propionylpyrrole are critical parameters for its handling, storage, and application in various formulations. The compound is a white crystalline solid at room temperature with a characteristic aroma often described as nutty, roasted, and reminiscent of popcorn.[1][3][4][6]
| Property | Value | Source |
| Appearance | White crystalline solid | [1][3][6] |
| Odor | Roast popcorn, nutty, caramellic | [3][4][6] |
| Melting Point | 43.0 to 45.0 °C | [3][6] |
| Boiling Point | 230.0 to 232.0 °C (@ 760 mm Hg) | [3][6] |
| Flash Point | 215.0 °F (101.7 °C) [TCC] | [3][6] |
| Vapor Pressure | 0.051 mm/Hg @ 25.0 °C | [3][6] |
| logP (o/w) | 1.41 - 1.42 | [3][6] |
| Water Solubility | Slightly soluble | [1][4][6] |
| Ethanol Solubility | Soluble | [1][4] |
| Methanol Solubility | 1534.39 g/L @ 25°C | [4] |
Chemical Profile and Reactivity
The chemical nature of 2-Propionylpyrrole is governed by the interplay between the electron-rich pyrrole ring and the electron-withdrawing propionyl group.
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Pyrrole Ring Reactivity: The pyrrole ring is an aromatic system, but it is significantly more electron-rich than benzene, making it highly susceptible to electrophilic attack. The nitrogen lone pair participates in the π-system, activating the ring. However, the propionyl group is deactivating, directing further electrophilic substitution primarily to the C4 and C5 positions. The ring is also sensitive to strong acids and oxidizing agents, which can lead to polymerization or degradation.
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Propionyl Group Reactivity: The ketone functionality allows for a range of classic carbonyl reactions. The carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride. The α-protons on the methylene group exhibit some acidity and can participate in enolate formation, enabling aldol-type condensation reactions under appropriate basic conditions.
Caption: Key reactive sites of 2-Propionylpyrrole.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and quality control of 2-Propionylpyrrole.
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Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Characteristic peaks include a sharp N-H stretching vibration around 3300-3400 cm⁻¹, a strong C=O stretch for the ketone at approximately 1650-1670 cm⁻¹, and C-H stretching vibrations from the aromatic ring and the alkyl chain.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for structural elucidation.
-
¹H NMR: The spectrum would show distinct signals for the N-H proton (typically a broad singlet), three non-equivalent protons on the pyrrole ring, a quartet for the methylene (-CH₂-) group, and a triplet for the methyl (-CH₃) group of the propionyl side chain.
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¹³C NMR: The carbon spectrum would display seven unique signals, including the carbonyl carbon at the lowest field, four distinct carbons for the pyrrole ring, and two signals for the ethyl group carbons.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z = 123. Fragmentation patterns would likely involve the loss of the ethyl group (M-29) or the entire propionyl group (M-57).
Synthesis and Purification Workflow
The synthesis of 2-acylpyrroles is commonly achieved via Friedel-Crafts acylation of pyrrole. This involves reacting pyrrole with a suitable acylating agent, such as propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst.
Experimental Protocol: Illustrative Synthesis via Friedel-Crafts Acylation
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Reaction Setup: A solution of pyrrole in a suitable anhydrous solvent (e.g., dichloromethane) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.
-
Catalyst Addition: A Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is added portion-wise while maintaining the low temperature.
-
Acylating Agent Addition: Propionyl chloride is added dropwise to the stirred solution. The reaction is carefully monitored and allowed to proceed to completion, which may involve warming to room temperature.
-
Quenching: The reaction is quenched by slowly pouring the mixture into ice-cold water or a dilute acid solution to decompose the catalyst complex.
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Extraction & Purification: The product is extracted into an organic solvent, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure 2-Propionylpyrrole.
Caption: General workflow for the synthesis of 2-Propionylpyrrole.
Applications in Drug Development and Research
While widely known as a flavoring agent approved by organizations like the FDA and JECFA, the true potential of 2-Propionylpyrrole for scientists lies in its utility as a versatile chemical building block.[1]
-
Medicinal Chemistry Scaffold: The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[10][11] 2-Propionylpyrrole serves as a valuable starting material for synthesizing more complex substituted pyrroles. The ketone handle can be elaborated into various other functional groups or used as an anchor point for building larger molecular architectures, targeting indications from cancer to inflammatory diseases.[11]
-
Precursor for Heterocyclic Synthesis: The bifunctional nature of the molecule (ketone and reactive pyrrole ring) allows it to be used in condensation reactions to form fused heterocyclic systems, which are of great interest in materials science and pharmaceutical research.
-
Flavor and Fragrance Research: Beyond its direct use, it serves as a reference compound in the study of Maillard reactions and food chemistry, helping researchers understand the formation of key aroma compounds during the cooking and processing of food.
Safety and Handling
According to aggregated GHS information, 2-Propionylpyrrole does not meet the criteria for hazard classification for a majority of providers.[1] However, as a matter of good laboratory practice, it should be handled with care.
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[12] Avoid formation of dust and aerosols.[12] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly closed container in a cool, dry place. The compound may be sensitive to light and air, so storage under an inert atmosphere is recommended for long-term stability.[13][14]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[13]
Conclusion
2-Propionylpyrrole is a compound of dual identity. It is both a well-established flavoring agent responsible for pleasant roasted aromas and a highly valuable starting material for chemical synthesis. Its defined physicochemical properties, predictable reactivity, and the biological significance of its core pyrrole structure make it a molecule of continued interest for synthetic chemists, drug discovery professionals, and food scientists alike. A thorough understanding of its properties, as detailed in this guide, is the foundation for its effective and innovative application.
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